Iron triperchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Perchlorates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

iron(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Fe/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOWRPZTCLUDOI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe(ClO4)3, Cl3FeO12 | |

| Record name | Iron(III) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Iron(III)_perchlorate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890670 | |

| Record name | Perchloric acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish odorless solid; Hygroscopic; [MSDSonline] | |

| Record name | Iron perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13537-24-1 | |

| Record name | Iron perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron triperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Crystallization of Iron(III) Perchlorate Nonahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, crystallization, and characterization of iron(III) perchlorate nonahydrate, --INVALID-LINK--₃·3H₂O. This compound serves as a valuable precursor and catalyst in various chemical reactions. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Quantitative Data

The following tables summarize the essential quantitative data for iron(III) perchlorate nonahydrate, including its crystallographic and spectroscopic properties.

Table 1: Crystallographic Data for Iron(III) Perchlorate Nonahydrate

| Parameter | Value |

| Chemical Formula | --INVALID-LINK--₃·3H₂O |

| Molar Mass | 516.34 g/mol |

| Crystal System | Trigonal |

| Space Group | R-3c:H |

| Unit Cell Dimensions | a = 16.1930(15) Å, c = 11.2421(11) Å |

| Unit Cell Volume (V) | 2553.4(6) ų |

| Temperature for Data Collection | 100 K |

Source:[1]

Table 2: Spectroscopic Data for Iron(III) Perchlorate and Related Species

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) | ~3580 | H₂O H-bonded to ClO₄⁻ |

| ~3254 (for Mg²⁺ analog) | H₂O vibration influenced by cation polarization | |

| 1105–1130 | ClO₄⁻ vibration | |

| 760–825 | ClO₄⁻ vibration | |

| 630 | ClO₄⁻ vibration | |

| 460–495 | ClO₄⁻ vibration | |

| Raman | 906 | ClO₄⁻ vibration |

| 639 | ClO₄⁻ vibration | |

| Visible/Near-Infrared (VNIR) | 1.42–1.48 µm, 1.93–1.98 µm | H₂O vibrations (combinations and overtones) |

| 0.767 µm | Fe³⁺ electronic excitations |

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and purity analysis of iron(III) perchlorate nonahydrate.

Synthesis

Several methods can be employed for the synthesis of iron(III) perchlorate. The choice of starting material may depend on availability and desired purity.

2.1.1. Synthesis from Iron(III) Oxide

This method involves the reaction of a solid iron(III) precursor with perchloric acid.

-

Balanced Chemical Equation: Fe₂O₃(s) + 6 HClO₄(aq) → 2 Fe(ClO₄)₃(aq) + 3 H₂O(l)[2]

-

Procedure:

-

To a suitable reaction vessel, add a stoichiometric amount of iron(III) oxide (Fe₂O₃).

-

Slowly and cautiously add a 70% solution of perchloric acid (HClO₄) while stirring. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Continue stirring the mixture until the iron(III) oxide has completely dissolved. Gentle heating may be applied to facilitate the reaction.

-

The resulting solution of iron(III) perchlorate can then be used for crystallization.

-

2.1.2. Synthesis from Iron(III) Chloride

This method is also commonly cited for preparing iron(III) perchlorate solutions.

-

Procedure:

-

Dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) in a minimal amount of deionized water.

-

Add a stoichiometric amount of 70% perchloric acid to the solution.

-

To drive off the hydrochloric acid formed, the solution can be carefully heated. A more rigorous but potentially hazardous purification involves concentrating the solution by heating to near saturation, followed by cooling to induce crystallization. This should be performed with extreme caution due to the potential for explosion with heated perchlorates.[4]

-

2.1.3. Note on Experimental Yield

The experimental yield for the synthesis of iron(III) perchlorate nonahydrate is not widely reported in the surveyed literature. The theoretical yield can be calculated based on the stoichiometry of the reaction. For example, in the synthesis from iron(III) oxide, the limiting reagent would be used to calculate the maximum possible mass of iron(III) perchlorate nonahydrate that can be formed. The actual yield is the mass of the purified and dried product obtained experimentally. The percentage yield is then calculated as:

Percentage Yield = (Actual Yield / Theoretical Yield) x 100%

Crystallization

The crystallization of iron(III) perchlorate nonahydrate is achieved by cooling a concentrated aqueous solution.

-

Procedure:

-

Prepare a concentrated aqueous solution of iron(III) perchlorate (e.g., 54.41 wt% Fe(ClO₄)₃).[5]

-

Thermostat the solution at a low temperature, for instance, 263 K (-10 °C).[5]

-

Allow the solution to stand undisturbed for a period of time (e.g., 2 days) to allow for the formation of crystals.[5]

-

The resulting crystals are stable in their saturated solution for several weeks.[5]

-

For analysis, the crystals can be separated from the mother liquor and embedded in perfluorinated ether.[1]

-

Purity Analysis: Gravimetric Determination of Iron(III)

The purity of the synthesized iron(III) perchlorate nonahydrate can be determined by quantifying the iron content via gravimetric analysis.

-

Principle: Iron(III) is precipitated from the solution as hydrous ferric oxide (Fe₂O₃·nH₂O) by adding ammonia. The precipitate is then ignited to a constant weight of ferric oxide (Fe₂O₃).

-

Procedure:

-

Accurately weigh a sample of the synthesized iron(III) perchlorate nonahydrate and dissolve it in deionized water.

-

Add approximately 5 mL of concentrated nitric acid (HNO₃) and boil the solution for a few minutes to ensure all iron is in the +3 oxidation state.

-

With vigorous stirring, add a 1:1 solution of ammonia (NH₃) until the solution is faintly basic, which can be confirmed by the faint smell of ammonia. A red-brown precipitate of hydrous ferric oxide will form.

-

Allow the precipitate to settle.

-

Filter the precipitate through an ashless filter paper. Wash the precipitate with a hot 1% ammonium nitrate (NH₄NO₃) solution until the filtrate is free of chloride ions (test with silver nitrate solution).

-

Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.

-

Heat the crucible gently at first to char the filter paper, then ignite at a high temperature (e.g., in a muffle furnace) to convert the precipitate to pure Fe₂O₃.

-

Cool the crucible in a desiccator and weigh.

-

Repeat the ignition and weighing steps until a constant mass is obtained.

-

From the mass of the Fe₂O₃, the mass and percentage of iron in the original sample can be calculated.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallization of iron(III) perchlorate nonahydrate.

Caption: Experimental workflow for the synthesis and characterization of iron(III) perchlorate nonahydrate.

References

- 1. Iron(III) perchlorate crystals, low chloride 15201-61-3 [sigmaaldrich.com]

- 2. IRON(III) PERCHLORATE HYDRATE | 15201-61-3 [chemicalbook.com]

- 3. Complete degradation of perchlorate in ferric chloride and hydrochloric acid under controlled temperature and pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IRON(III) PERCHLORATE HYDRATE | 13537-24-1 [chemicalbook.com]

Chemical formula and molecular weight of iron triperchlorate

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical information regarding the chemical properties of iron(III) triperchlorate, a compound of interest in various research and development applications.

Chemical Formula and Molecular Weight

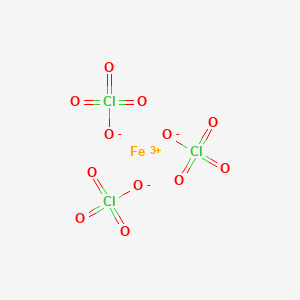

Iron(III) triperchlorate, also known as ferric perchlorate, is an inorganic compound with the chemical formula Fe(ClO₄)₃.[1][2] The "(III)" in its name indicates that the iron atom is in its +3 oxidation state. It is composed of one iron(III) cation (Fe³⁺) and three perchlorate anions (ClO₄⁻).

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in experimental settings. The table below summarizes the molecular weight of iron(III) triperchlorate.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Iron(III) Triperchlorate | Fe(ClO₄)₃ | 354.19 |

| [3] |

Calculation of Molecular Weight:

The molecular weight is calculated by summing the atomic weights of each atom in the chemical formula.

-

Atomic weight of Iron (Fe): 55.845 g/mol

-

Atomic weight of Chlorine (Cl): 35.453 g/mol

-

Atomic weight of Oxygen (O): 15.999 g/mol

Molecular Weight of Fe(ClO₄)₃ = (1 × AW of Fe) + [3 × (1 × AW of Cl + 4 × AW of O)] = 55.845 + [3 × (35.453 + 4 × 15.999)] = 55.845 + [3 × (35.453 + 63.996)] = 55.845 + [3 × 99.449] = 55.845 + 298.347 = 354.192 g/mol

Various sources may report slightly different molecular weights due to rounding of atomic weights. For instance, values of 354.1968 g/mol and 354.20 g/mol are also commonly cited.[1][4] It is also important to note the existence of a hydrated form, iron(III) perchlorate hydrate (Fe(ClO₄)₃ · xH₂O), which will have a higher molecular weight depending on the number of water molecules present.[5][6]

Logical Relationship of Components

The formation of iron(III) triperchlorate from its constituent ions can be represented by the following logical diagram.

References

Crystal Structure of Iron(III) Perchlorate Nonahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of iron(III) perchlorate nonahydrate, --INVALID-LINK--₃·3H₂O. The information presented is intended to support research and development activities where the precise solid-state structure of this compound is of importance.

Introduction

Iron(III) perchlorate and its hydrates are significant compounds in various fields of chemistry and materials science. The perchlorate anion is known for its low coordinating ability, which makes iron(III) perchlorate solutions a good source of the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, for studies in solution chemistry and as a starting material for synthesis. The solid-state structure of its hydrates is crucial for understanding its stability, solubility, and reactivity. This guide focuses on the nonahydrate form, which has been well-characterized through single-crystal X-ray diffraction.

Data Presentation

The crystallographic data for iron(III) perchlorate nonahydrate, as determined by Hennings, Schmidt, and Voigt (2014), are summarized in the following tables.[1][2][3][4][5][6][7]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | --INVALID-LINK--₃·3H₂O |

| Formula Weight | 516.34 g/mol |

| Temperature | 263 K |

| Wavelength | 0.71073 Å |

| Crystal System | Trigonal |

| Space Group | R-3c |

| Unit Cell Dimensions | |

| a | 16.1930 (15) Å |

| c | 11.2421 (11) Å |

| Volume | 2552.9 (5) ų |

| Z | 6 |

| Calculated Density | 2.015 Mg/m³ |

| Absorption Coefficient | 1.46 mm⁻¹ |

| F(000) | 1578 |

| Data Collection | |

| Diffractometer | STOE IPDS 2T |

| Reflections Collected | 8865 |

| Independent Reflections | 659 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor (R1) | 0.041 |

| wR2 | 0.092 |

| Goodness-of-fit (S) | 1.11 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Fe1-O1W | 1.997(1) | O1W-Fe1-O1W' | 90.93(6) |

| Cl1-O1 | 1.435(2) | O1W-Fe1-O1W'' | 89.07(6) |

| Cl1-O2 | 1.433(2) | O1-Cl1-O2 | 109.47(1) |

| Cl1-O3 | 1.41(1) | O1-Cl1-O3 | 109.47(1) |

Note: The perchlorate anion exhibits slight disorder.[1][2][4][6][7]

Experimental Protocols

The determination of the crystal structure of iron(III) perchlorate nonahydrate involved two key experimental stages: synthesis and crystallization, followed by single-crystal X-ray diffraction.

Synthesis and Crystallization

Iron(III) perchlorate nonahydrate crystals were obtained from an aqueous solution of 54.41 wt% iron(III) perchlorate.[3][5] The procedure is as follows:

-

A saturated solution of iron(III) perchlorate nonahydrate (commercially available, e.g., from Fluka, pure) is prepared.

-

The solution is thermostated at 263 K (-10 °C).

-

Single crystals suitable for X-ray diffraction form over a period of 2 days.

-

The crystals are stable in their saturated solution for an extended period.

Single-Crystal X-ray Diffraction

The crystal structure was determined using single-crystal X-ray diffraction. A suitable single crystal was selected and mounted on a diffractometer. The general workflow for this process is outlined below:

-

Crystal Mounting: A single crystal of appropriate size (e.g., 0.54 x 0.37 x 0.19 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is cooled to the desired temperature (263 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections. Software such as X-AREA and X-RED can be used for cell refinement and data reduction.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using full-matrix least-squares methods, typically against F². Software such as SHELXS and SHELXL are commonly used for this purpose.[1]

Visualization of the Crystallographic Workflow

The logical workflow for determining the crystal structure of iron(III) perchlorate nonahydrate is depicted in the following diagram.

Conclusion

This guide has provided a detailed overview of the crystal structure of iron(III) perchlorate nonahydrate. The presented data and experimental protocols offer a valuable resource for researchers and professionals in fields where a thorough understanding of the solid-state properties of this compound is essential. The well-defined structure of the nonahydrate, with its hexaaquairon(III) core, serves as a fundamental basis for further studies in coordination chemistry, materials science, and drug development.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structure of iron(III) perchlorate nona-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of iron(III) perchlorate nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. S-EPMC4257414 - Crystal structure of iron(III) perchlorate nona-hydrate. - OmicsDI [omicsdi.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Ferric Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric perchlorate, Fe(ClO₄)₃, is a powerful oxidizing agent and a versatile Lewis acid catalyst that has garnered significant interest in various fields of chemical synthesis. Its utility in promoting a range of organic transformations makes it a valuable tool for researchers, particularly those in drug development and medicinal chemistry where the efficient construction of complex molecular architectures is paramount. This guide provides a comprehensive overview of the physical and chemical properties of ferric perchlorate, with a focus on its hydrated forms, its synthesis, and its applications as a catalyst in key organic reactions.

Physical Properties

Ferric perchlorate is a hygroscopic solid that typically exists in its hydrated forms, most commonly as the nonahydrate (--INVALID-LINK--₃·3H₂O) and the hexahydrate (Fe(ClO₄)₃·6H₂O). The physical properties of these compounds are summarized below. It is important to note that specific quantitative data such as melting point, boiling point, and density for ferric perchlorate and its hydrates are not consistently reported in the available literature, with many safety data sheets indicating "no data available".[1] This may be due to the compound's tendency to decompose upon heating.

Table 1: Physical Properties of Ferric Perchlorate and Related Compounds

| Property | Ferric Perchlorate Anhydrous | Ferric Perchlorate Hexahydrate | Ferric Perchlorate Nonahydrate | Ferrous Perchlorate Hexahydrate (for comparison) |

| Molecular Formula | Cl₃FeO₁₂ | Cl₃FeH₁₂O₁₈[2] | Cl₃FeH₁₈O₂₁ | Cl₂FeH₁₂O₁₄ |

| Molecular Weight | 354.20 g/mol [3] | 462.30 g/mol [2] | 516.35 g/mol | 362.84 g/mol |

| Appearance | Yellowish odorless solid[4] | Light purple or violet crystalline solid[5] | Pale pink to yellow crystals | Green crystals[6] |

| Melting Point | Data not available[1] | Data not available[1] | Data not available | 100 °C (212 °F; 373 K)[6] |

| Boiling Point | Data not available[1] | Data not available[1] | Data not available | Data not available |

| Density | Data not available[7] | Data not available[7] | Data not available | 2.15 g/cm³[6] |

| Solubility in Water | Soluble[8] | Soluble[5] | Soluble | 98 g/100 mL (25 °C)[6] |

| pH of 5% aq. solution | Not applicable | 0 - 3[5] | Data not available | Data not available |

Crystal Structure:

The crystal structure of ferric perchlorate nonahydrate has been determined to consist of hexa-aquo-iron(III) cations, [Fe(H₂O)₆]³⁺, perchlorate anions, ClO₄⁻, and additional water molecules of crystallization.[9] The central iron atom is octahedrally coordinated by six water molecules.[9]

Chemical Properties and Reactivity

Ferric perchlorate is a strong oxidizing agent, a property derived from the perchlorate anion which contains chlorine in its highest oxidation state (+7). However, in aqueous solution, the perchlorate ion is a kinetically slow oxidant.[10] The most significant chemical property of ferric perchlorate in the context of organic synthesis is its strong Lewis acidity. The highly charged Fe³⁺ ion can effectively accept electron pairs, activating a variety of functional groups.

Lewis Acidity and Catalytic Activity:

The Lewis acidic nature of ferric perchlorate makes it an effective catalyst for a range of organic transformations that are crucial in the synthesis of pharmaceuticals and other fine chemicals.[11] Iron(III) salts, in general, are attractive catalysts due to their low cost, abundance, and low toxicity compared to many other transition metals.[12] The high oxidation state of Fe(III) contributes to its strong Lewis acidity, enabling it to activate substrates for nucleophilic attack.[13]

Reactivity and Stability:

Ferric perchlorate is stable under recommended storage conditions but is sensitive to moisture.[1] It is a strong oxidizer and may intensify fire; therefore, it should be kept away from combustible materials.[1] Hazardous decomposition products formed under fire conditions include hydrogen chloride gas and iron oxides.[1]

The reduction of perchlorate is thermodynamically favorable but kinetically slow in aqueous media due to a high activation energy.[14] However, under elevated temperatures and pressures, the degradation of perchlorate in the presence of ferric chloride and a reducing agent can occur.[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of ferric perchlorate and its application in several key catalytic reactions.

Synthesis of Ferric Perchlorate Nonahydrate

A common method for preparing ferric perchlorate is through the reaction of a ferric iron source with perchloric acid.

Protocol for Crystallization of Ferric Perchlorate Nonahydrate: [9]

-

Prepare a 54.41 wt% aqueous solution of ferric perchlorate.

-

Thermostat the solution at 263 K (-10 °C).

-

Allow the solution to stand for 2 days for crystallization to occur.

-

The resulting crystals of --INVALID-LINK--₃·3H₂O are stable in their saturated solution for at least four weeks.

Preparation of Ferric Perchlorate on Silica Catalyst

For heterogeneous catalysis, ferric perchlorate can be supported on silica gel.

Protocol: [15]

-

Prepare iron(III) hydroxide.

-

Mix the iron(III) hydroxide with perchloric acid to form ferric perchlorate.

-

Adsorb the resulting ferric perchlorate onto silica gel.

-

The catalyst is then characterized using various analytical techniques before use.

Catalytic N-Alkylation of Amines

Ferric perchlorate supported on silica is an efficient and selective catalyst for the N-alkylation of aromatic amines with alcohols.[15]

Optimized Reaction Conditions: [15]

-

Catalyst: 0.34 mmol of Fe(ClO₄)₃/SiO₂

-

Temperature: 60 °C

-

Molar Ratio: 1.2 (amine to alcohol)

The reaction proceeds with good to excellent yields, producing water as the only byproduct. The catalyst can be recovered and reused for multiple cycles.[15]

Regioselective Ring-Opening of Epoxides

Ferric perchlorate catalyzes the regioselective ring-opening of epoxides with alcohols and water. This reaction is fundamental in organic synthesis for the preparation of β-alkoxy alcohols and 1,2-diols, which are common structural motifs in pharmaceuticals.[16][17]

General Procedure:

While a specific detailed protocol for ferric perchlorate was not fully elucidated in the search results, a general procedure for Lewis acid-catalyzed epoxide ring-opening can be described. The reaction involves the activation of the epoxide ring by the Lewis acid, followed by nucleophilic attack by an alcohol or water. The regioselectivity of the attack (at the more or less substituted carbon) is influenced by the electronic and steric nature of the epoxide and the nucleophile.[17]

Applications in Drug Development and Organic Synthesis

The utility of ferric perchlorate in organic synthesis directly translates to its importance in drug development, where the efficient and selective formation of carbon-heteroatom bonds is a constant challenge. Iron salts are increasingly recognized as viable, non-toxic, and inexpensive catalysts for a wide array of chemical transformations.[11][18]

The synthesis of N-alkylated amines is a cornerstone of medicinal chemistry, as the amine functional group is prevalent in a vast number of active pharmaceutical ingredients (APIs). The ferric perchlorate-catalyzed N-alkylation of amines with alcohols offers a green and atom-economical alternative to traditional methods that often involve hazardous alkyl halides.[19]

Similarly, the ring-opening of epoxides provides access to chiral 1,2-amino alcohols and diols, which are key building blocks for many pharmaceuticals, including beta-blockers and antiviral agents.[17] The ability of ferric perchlorate to catalyze these transformations highlights its potential in the synthesis of complex drug molecules.

Safety and Handling

Ferric perchlorate is a strong oxidizing agent and should be handled with care. It is classified as an oxidizing solid (Category 2), and it may intensify fire.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1]

Precautions:

-

Keep away from clothing and other combustible materials.[1]

-

Wear protective gloves, eye protection, and face protection.

-

Use in a well-ventilated area.

-

Avoid breathing dust.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

Ferric perchlorate is a valuable and versatile reagent for researchers and scientists, particularly in the field of organic synthesis and drug development. Its strong Lewis acidity enables it to catalyze a variety of important chemical transformations with high efficiency and selectivity. While some of its physical properties are not well-documented, its chemical reactivity and catalytic potential are clear. By understanding its properties and handling it with appropriate safety precautions, ferric perchlorate can be a powerful tool in the synthesis of complex molecules and the development of new pharmaceuticals.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Ferric perchlorate, hydrated, non-yellow | Cl3FeH12O18 | CID 15793994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS-15201-61-3, Ferric Perchlorate AR Manufacturers, Suppliers & Exporters in India | 528675 [cdhfinechemical.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. gfschemicals.com [gfschemicals.com]

- 6. Iron(II) perchlorate - Wikipedia [en.wikipedia.org]

- 7. americanelements.com [americanelements.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. Perchlorate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Complete degradation of perchlorate in ferric chloride and hydrochloric acid under controlled temperature and pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Iron Salts: Versatile Active Pharma Ingredients in Pharmaceuticals, Nutrition, and Food Industries – A Perspective from Sudeep Pharma – Sudeep Pharma [sudeeppharma.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Iron(III) Perchlorate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of iron(III) perchlorate in aqueous and organic solvents. The information is curated to support research, development, and application of this versatile compound in scientific and pharmaceutical contexts. Iron(III) perchlorate, a potent oxidizing agent and Lewis acid, serves as a valuable catalyst in a variety of organic transformations. Its effectiveness in these applications is often contingent on its solubility in the chosen reaction medium.

Physicochemical Properties

Iron(III) perchlorate, with the chemical formula Fe(ClO₄)₃, is typically available as a hydrate (Fe(ClO₄)₃ · xH₂O). It presents as a yellow to yellow-green or sometimes pale violet crystalline solid.[1][2] A key characteristic of this salt is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3][4][5] Therefore, proper storage and handling under anhydrous conditions are crucial to maintain its integrity.

Quantitative Solubility Data

Solubility in Water

Iron(III) perchlorate is freely and highly soluble in water.[1][6][7] The dissolution in water is an exothermic process. The solubility demonstrates a strong positive correlation with temperature, as detailed in the table below.

| Temperature (°C) | Solubility ( g/100 cm³) |

| 0 | 289 |

| 10 | 368 |

| 20 | 422 |

| 30 | 478 |

| 40 | 772 |

| Data sourced from Chemeurope.com[8] |

Solubility in Organic Solvents

Quantitative solubility data for iron(III) perchlorate in organic solvents is sparse. However, its utility in various organic reactions implies at least partial solubility in several common solvents. The following table summarizes the available qualitative and inferred solubility information.

| Solvent | Formula | Type | Solubility | Source / Rationale |

| Methanol | CH₃OH | Alcohol | Slightly Soluble | Indicated by its use in methanol/water solutions for hydrolysis studies and direct statements.[5][9] |

| Ethanol | C₂H₅OH | Alcohol | Soluble | Inferred from studies on the enthalpies of ion transfer from water to aqueous ethanol solutions.[10] |

| Acetonitrile | CH₃CN | Nitrile | Soluble | Used as a solvent for iron(III) perchlorate catalyzed reactions.[11] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sulfoxide | Slightly Soluble | Stated in chemical supplier data.[5] |

| Acetone | (CH₃)₂CO | Ketone | Low Solubility (Inferred) | Inferred from the low solubility of the analogous salt, iron(III) nitrate nonahydrate, in acetone.[12] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Amide | Inferred Soluble | DMF is a polar aprotic solvent known to dissolve many inorganic salts; however, specific data for Fe(ClO₄)₃ is not available. |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Inferred Low Solubility | As a less polar solvent, significant solubility is not expected, though it may be used in mixed solvent systems. |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is essential for many research and development activities. Given the hygroscopic nature of iron(III) perchlorate, specific precautions must be taken. The following outlines a general experimental protocol for determining the solubility of a hygroscopic salt like iron(III) perchlorate.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution at a specific temperature and then determining the mass of the dissolved solute.

Materials:

-

Iron(III) perchlorate hydrate

-

Solvent of interest (e.g., water, ethanol)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Drying oven

-

Inert atmosphere glove box or desiccator

-

Syringe filters (solvent-compatible, e.g., PTFE)

Procedure:

-

Sample Preparation (under inert atmosphere): Due to the hygroscopic nature of iron(III) perchlorate, all initial weighing and handling should be performed in a glove box or a dry, inert atmosphere to prevent water absorption.

-

Equilibration: Add an excess amount of iron(III) perchlorate to a known volume or mass of the solvent in a sealed container. This mixture is then agitated in a temperature-controlled shaker or water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains to confirm saturation.[13][14]

-

Sample Withdrawal: Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed container. This step removes any undissolved microcrystals.

-

Solvent Evaporation: Weigh the container with the filtered saturated solution. Then, carefully evaporate the solvent in a drying oven at an appropriate temperature until a constant weight of the dry salt is achieved.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 g solvent) = [(Mass of container + dry salt) - (Mass of empty container)] / [(Mass of container + solution) - (Mass of container + dry salt)] * 100

Applications in Catalysis: Workflow and Visualization

Iron(III) perchlorate is a versatile Lewis acid catalyst for various organic synthesis reactions, including Michael additions, oxidative esterification, and the synthesis of heterocyclic compounds.[2] Its catalytic activity often relies on its ability to coordinate with reactants, which is facilitated by its dissolution in the reaction solvent.

General Workflow for an Iron(III) Perchlorate-Catalyzed Reaction

The following diagram illustrates a typical experimental workflow for a reaction catalyzed by iron(III) perchlorate, such as a Michael addition.

Caption: General workflow for an iron(III) perchlorate-catalyzed organic synthesis.

Catalytic Cycle Visualization

The catalytic role of the Fe³⁺ ion often involves its function as a Lewis acid, activating a substrate towards nucleophilic attack. The following diagram conceptualizes this role in a generic Michael addition reaction.

Caption: Conceptual catalytic cycle for an Iron(III)-catalyzed Michael addition.

Conclusion

Iron(III) perchlorate is a highly water-soluble inorganic salt with demonstrated solubility in several polar organic solvents, making it a versatile tool for researchers. While quantitative solubility data in organic media remains an area for further investigation, the existing qualitative information and its successful application in various catalytic systems underscore its utility. The experimental protocols and workflows provided in this guide offer a practical framework for scientists and professionals working with this compound, ensuring safe handling and effective application in research and development.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Iron(III) perchlorate crystals 15201-61-3 [sigmaaldrich.com]

- 3. wholesale Iron(III) perchlorate hydrate Crystalline - FUNCMATER [funcmater.com]

- 4. echemi.com [echemi.com]

- 5. IRON(III) PERCHLORATE HYDRATE | 15201-61-3 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Iron(III) perchlorate hydrate, Reagent Grade | Fisher Scientific [fishersci.ca]

- 8. Solubility_table [chemeurope.com]

- 9. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Perchlorate Used for Iron-Catalyzed C–H Oxygenations - ChemistryViews [chemistryviews.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Reactivity of Iron(III) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties of iron(III) perchlorate. However, there is a significant lack of publicly available, quantitative data on its thermal and mechanical sensitivity. Much of the information on specific decomposition temperatures and sensitivity to impact, friction, and shock is based on analogous compounds and general principles of perchlorate chemistry. Extreme caution should be exercised when handling this substance, and any experimental work should be preceded by a thorough risk assessment and the implementation of appropriate safety measures.

Executive Summary

Iron(III) perchlorate, also known as ferric perchlorate, is a powerful oxidizing agent with the chemical formula Fe(ClO₄)₃. It typically exists in its hydrated form, with the nonahydrate, --INVALID-LINK--₃·3H₂O, being a common crystalline structure.[1] While it serves as a versatile catalyst in a variety of organic reactions, its high oxidizing potential and the energetic nature of the perchlorate anion render it a hazardous material requiring careful handling and storage. This guide synthesizes available data on the stability and reactivity of iron(III) perchlorate under various conditions to inform safe laboratory practices and experimental design.

Physical and Chemical Properties

Iron(III) perchlorate is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2][3] The appearance of its hydrated form can range from pale pink to yellow or purple crystals. It is highly soluble in water and also shows solubility in some organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4]

| Property | Value | Reference |

| Molecular Formula | Fe(ClO₄)₃ | |

| Molecular Weight (anhydrous) | 354.19 g/mol | [2] |

| Appearance | Pale pink, yellow, or purple crystalline solid | [4] |

| Hygroscopicity | High | [2][3][5] |

| Solubility | Soluble in water, DMSO (slightly), Methanol (slightly) | [4] |

Stability of Iron(III) Perchlorate

The stability of iron(III) perchlorate is a critical consideration for its safe handling and storage. Its inherent instability arises from the combination of a high-oxidation-state metal cation and the energetic perchlorate anion.

Thermal Stability

It is known that iron oxides can catalyze the thermal decomposition of other perchlorates, such as ammonium perchlorate.[7] This suggests that the iron(III) ion in iron(III) perchlorate could autocatalyze its own decomposition. The decomposition of iron(III) nitrate nonahydrate and iron(III) chloride hexahydrate proceeds through dehydration followed by the release of the respective nitrogen or chlorine species, ultimately yielding iron(III) oxide.[8] It is highly probable that iron(III) perchlorate follows a similar decomposition pathway, with the hazardous release of chlorine oxides and oxygen. Upon heating, hazardous decomposition products include hydrogen chloride and iron oxides.[5]

General Thermal Decomposition Pathway for a Hydrated Metal Salt

Figure 1: General Thermal Decomposition Pathway

Mechanical Sensitivity (Impact, Friction, and Shock)

No specific quantitative data for the impact sensitivity (e.g., H₅₀ value), friction sensitivity, or shock sensitivity of iron(III) perchlorate has been found in the available literature. However, perchlorate salts, in general, are known to be sensitive to mechanical stimuli, especially when mixed with fuels or organic materials.[4] Ammonium perchlorate, a closely related compound, is known to be sensitive to impact.[9] Mixtures of potassium perchlorate with aluminum and sulfur are also highly sensitive to both impact and friction.[10] Given these characteristics of other perchlorates, it is prudent to treat iron(III) perchlorate as a mechanically sensitive material.

Experimental Protocol: BAM Fallhammer Impact Test

The impact sensitivity of energetic materials is commonly determined using a fallhammer apparatus, such as the BAM (Bundesanstalt für Materialprüfung) fallhammer.

-

Sample Preparation: A small, precisely measured amount of the substance (typically around 40 mm³) is placed in the test apparatus, which consists of a steel anvil, a die, and a striker pin.

-

Test Execution: A drop weight of a specified mass is released from a predetermined height, striking the sample.

-

Observation: The outcome is observed for any sign of reaction, such as a flame, flash, smoke, or audible report.

-

Staircase Method: The drop height is varied using a "staircase" method (e.g., the Bruceton method) to determine the height at which there is a 50% probability of initiation (the H₅₀ value). A lower H₅₀ value indicates greater sensitivity.

Experimental Protocol: BAM Friction Test

The friction sensitivity is often evaluated using a BAM friction apparatus.

-

Sample Preparation: A small amount of the test substance is spread on a porcelain plate.

-

Test Execution: A porcelain pin is pressed onto the sample with a specified load, and the plate is moved back and forth underneath the pin.

-

Observation: The test is observed for any signs of a reaction (spark, flame, crackling, or smoke).

-

Determination of Limiting Load: The load on the pin is varied to find the lowest load at which a reaction occurs in at least one out of six trials. A lower limiting load indicates higher friction sensitivity.

Stability in Storage

Iron(III) perchlorate is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials and sources of ignition.[5][11] Due to its hygroscopicity, it will absorb atmospheric water, which can potentially influence its stability and reactivity. The presence of water can lead to the formation of acidic solutions upon hydrolysis, which may increase its corrosive nature and reactivity with certain materials. Long-term stability data is not available, but as with all energetic materials, it should be stored for the minimum time necessary and its condition should be monitored.

Reactivity of Iron(III) Perchlorate

Iron(III) perchlorate is a potent oxidizing agent and its reactivity is a major safety concern.

Reactivity with Organic Compounds

Mixtures of perchlorates with organic compounds are often highly reactive and can be explosive.[1] Iron(III) perchlorate is known to be a catalyst in various organic reactions, including oxidations, which highlights its inherent reactivity with organic substrates. While this catalytic activity is useful under controlled conditions, unintended contact with organic materials can be hazardous.

Compatibility with Common Organic Solvents:

-

Alcohols (e.g., Methanol, Ethanol): Iron(III) perchlorate is soluble in methanol.[4] However, alcohols are reducing agents and can be oxidized by perchlorates, potentially leading to violent reactions, especially upon heating.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Ethers are known to form explosive peroxides, and their mixing with a strong oxidizer like iron(III) perchlorate presents a significant risk.

-

Ketones (e.g., Acetone): Acetone and other ketones are flammable and can be oxidized. Incidents involving the ignition of acetone in the presence of other reactive materials have been documented.[12]

-

Dimethyl Sulfoxide (DMSO): Iron(III) perchlorate is slightly soluble in DMSO.[4] There is evidence that DMSO can oxidize Fe(II) to Fe(III), suggesting a redox reaction is possible.[13] Mixing a strong oxidizer with a combustible solvent like DMSO should be avoided.

Logical Flow of Incompatibility Hazard

References

- 1. Preparation, X-ray crystallography, and thermal decomposition of some transition metal perchlorate complexes of hexamethylenetetramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Perchlorate - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Manganese(II) perchlorate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. icheme.org [icheme.org]

- 9. Shock sensitivity of the explosive 2-(5-Cyanotetrazolato) Pentaamine Cobalt(III) Perchlorate (CP) - UNT Digital Library [digital.library.unt.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. arc.aiaa.org [arc.aiaa.org]

An In-depth Technical Guide to the Hygroscopic Nature of Iron(III) Perchlorate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of iron(III) perchlorate hydrate. Iron(III) perchlorate, a powerful oxidizing agent and catalyst, is known for its tendency to absorb moisture from the atmosphere. Understanding its hygroscopic behavior is critical for its proper handling, storage, and application in research and development, particularly within the pharmaceutical industry where moisture control is paramount.

Physicochemical Properties of Iron(III) Perchlorate Hydrate

Iron(III) perchlorate hydrate, with the chemical formula Fe(ClO₄)₃·xH₂O, typically appears as yellow or purple hygroscopic crystals or powder.[1] It is highly soluble in water and polar solvents.[1] The perchlorate ion's low coordinating ability makes this salt a valuable tool for studying the hydrated ferric ion (Fe³⁺) with minimal interference from the counter-ion.[1]

Several hydrated forms of iron(III) perchlorate are known to exist, with the nonahydrate (--INVALID-LINK--₃·3H₂O) being a stable phase that can be crystallized from aqueous solutions at low temperatures.[2][3][4][5] The crystal structure of the nonahydrate reveals that six water molecules are directly coordinated to the iron center, forming a hexaaquairon(III) cation, while additional water molecules and perchlorate anions constitute a secondary sphere.[1][4][5]

Table 1: Physicochemical Properties of Iron(III) Perchlorate Hydrate

| Property | Value/Description | References |

| Chemical Formula | Fe(ClO₄)₃·xH₂O | [6][7] |

| Appearance | Yellow or purple hygroscopic crystals or powder | [1] |

| Solubility | Soluble in water and polar solvents | [1] |

| Molecular Weight | 354.19 g/mol (anhydrous) | [7] |

| Key Characteristics | Strong oxidizing agent, hygroscopic | [1][8] |

| Common Hydrates | Nonahydrate (--INVALID-LINK--₃·3H₂O) | [2][3][4][5] |

Hygroscopic Nature and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Materials with a strong affinity for water vapor, like iron(III) perchlorate hydrate, can undergo deliquescence, a process where the substance absorbs enough atmospheric moisture to dissolve and form an aqueous solution. The relative humidity at which deliquescence begins is known as the Deliquescence Relative Humidity (DRH).

The hygroscopic deterioration of mixtures containing perchlorates, such as ammonium perchlorate with magnesium, has been observed to be significantly influenced by relative humidity, with drastic changes occurring above a critical relative humidity.[12]

Experimental Protocols for Characterizing Hygroscopicity

Several established methods can be employed to quantitatively assess the hygroscopic nature of iron(III) perchlorate hydrate.

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[13][14][15][16][17] This method provides a detailed moisture sorption isotherm, which plots the equilibrium moisture content of the sample as a function of relative humidity.

Experimental Workflow for DVS Analysis:

Caption: DVS experimental workflow for determining moisture sorption isotherms.

From the DVS isotherm, one can identify the DRH, which is indicated by a sharp increase in mass over a narrow range of relative humidity. The isotherm also reveals the presence of hysteresis, where the desorption curve does not follow the sorption curve, providing insights into the material's interaction with moisture and its porosity.[17] The formation of different hydrate states can also be observed as step-like increases in weight at specific relative humidities.[18]

A simpler gravimetric method involves exposing a pre-weighed, dried sample to a controlled humidity environment, often created using saturated salt solutions in a desiccator, and measuring the mass change over time until equilibrium is reached.[19]

Experimental Protocol for Gravimetric Analysis:

-

Sample Preparation: Dry the iron(III) perchlorate hydrate sample to a constant weight in a vacuum oven at a suitable temperature. Accurately weigh the dried sample.

-

Controlled Humidity Environment: Prepare a series of desiccators each containing a saturated solution of a different salt to maintain a specific relative humidity.

-

Exposure: Place the weighed samples in the desiccators.

-

Mass Measurement: Periodically remove the samples and quickly weigh them, recording the mass change over time.

-

Equilibrium Determination: Continue measurements until the mass of the samples becomes constant, indicating equilibrium with the surrounding atmosphere.

-

Data Analysis: Calculate the percentage of water absorbed at each relative humidity to construct a moisture sorption curve.

The DRH can be determined experimentally by placing a sample in a chamber with controlled and gradually increasing relative humidity. The point at which the crystalline solid begins to transform into a liquid phase is observed visually or through instrumental methods that detect the phase change.[20]

Handling and Storage of Hygroscopic Iron(III) Perchlorate Hydrate

Due to its hygroscopic and strong oxidizing nature, iron(III) perchlorate hydrate requires careful handling and storage to maintain its integrity and ensure safety.

Logical Relationship for Handling and Storage:

Caption: Logical workflow for the safe handling and storage of iron(III) perchlorate hydrate.

It is crucial to store iron(III) perchlorate hydrate in a cool, dry place, away from combustible materials, in a tightly sealed container. For particularly sensitive applications, storage in a desiccator or a glove box with a controlled, low-humidity atmosphere is recommended.

Implications for Drug Development

In the pharmaceutical industry, the hygroscopicity of active pharmaceutical ingredients (APIs) and excipients is a critical parameter that can affect:

-

Stability: Moisture uptake can lead to chemical degradation of the API.

-

Polymorphism: Changes in hydration state can lead to the formation of different crystalline forms (polymorphs) with altered physical properties, including solubility and bioavailability.

-

Manufacturing: The flowability and compressibility of powders can be negatively impacted by moisture, leading to challenges in tableting and capsule filling.

-

Dosage Form Performance: The dissolution rate and overall performance of the final drug product can be affected by the hydration state of its components.

Given the catalytic and oxidizing properties of iron(III) perchlorate, its use in pharmaceutical synthesis or as a component in a formulation would necessitate rigorous control of its moisture content. Characterizing its hygroscopic nature is a fundamental step in risk assessment and the development of robust manufacturing processes and stable drug products.

Conclusion

Iron(III) perchlorate hydrate is a highly hygroscopic material that readily absorbs atmospheric moisture. This property, coupled with its strong oxidizing nature, demands careful consideration in its handling, storage, and application. While specific quantitative data on the hygroscopicity of iron(III) perchlorate hydrate is limited, established experimental protocols such as Dynamic Vapor Sorption and gravimetric analysis can be employed to thoroughly characterize its moisture sorption behavior. For professionals in research, science, and drug development, a comprehensive understanding of the hygroscopic nature of this compound is essential for ensuring the integrity of experimental results, the safety of handling procedures, and the quality and stability of final products.

References

- 1. Iron(III) perchlorate hydrate | 15201-61-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of iron(III) perchlorate nona-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structure of iron(III) perchlorate nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron(III) perchlorate hydrate | Cl3FeH2O13 | CID 9799594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iron(III) perchlorate hydrate, Reagent Grade | Fisher Scientific [fishersci.ca]

- 8. 15201-61-3(Iron(III) Perchlorate Hydrate) | Kuujia.com [kuujia.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Water uptake and hygroscopicity of perchlorates and implications for the existence of liquid water in some hyperarid environments - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08366A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. jes.or.jp [jes.or.jp]

- 13. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 14. Dynamic Vapour Sorption - Ankersmid.eu [ankersmid.eu]

- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 16. aqualab.com [aqualab.com]

- 17. mt.com [mt.com]

- 18. proumid.com [proumid.com]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 20. nrc.gov [nrc.gov]

Iron(III) Perchlorate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and toxicological information for iron(III) perchlorate (Fe(ClO₄)₃), also known as ferric perchlorate. Given its strong oxidizing properties, a thorough understanding of its characteristics is crucial for safe laboratory and industrial use. This document is intended to supplement, not replace, official Safety Data Sheets (SDS) and established laboratory safety protocols.

Chemical and Physical Properties

Iron(III) perchlorate is a hygroscopic solid that typically appears as yellow or pale violet crystals.[1][2][3][4] It is highly soluble in water and is a potent oxidizing agent.[3][4] The anhydrous molecular weight is 354.19 g/mol .[5] It commonly exists in a hydrated form, Fe(ClO₄)₃ · xH₂O.

| Property | Data |

| Molecular Formula | Fe(ClO₄)₃ |

| Molecular Weight | 354.19 g/mol (anhydrous basis)[5] |

| Appearance | Yellow or pale violet crystalline solid[1][2][3][4] |

| Odor | Odorless |

| Solubility | Soluble in water.[3] |

| Hygroscopicity | Hygroscopic[5] |

GHS Hazard Identification and Classification

Iron(III) perchlorate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its oxidizing properties and its potential to cause skin, eye, and respiratory irritation.

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | 2 | H272: May intensify fire; oxidizer |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

-

Flame over circle (Oxidizer)

-

Exclamation mark (Irritant)

Toxicological Data

| Compound | Test Type | Route of Exposure | Species | Value |

| Iron(III) Chloride | LD50 | Oral | Rat | 316 - 1278 mg/kg[6][7] |

| Sodium Perchlorate | LD50 | Oral | Rat | 2100 - 4200 mg/kg[8][9][10][11] |

Based on this data, iron(III) perchlorate should be handled as a substance with moderate acute oral toxicity.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. While specific results for iron(III) perchlorate are not available, the methodologies for determining key hazards are outlined below.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[12][13][14][15]

Methodology:

-

A single dose of the test substance is applied to a small area of skin (approximately 6 cm²) on a test animal, typically an albino rabbit.[13]

-

The substance is held in contact with the skin under a semi-occlusive dressing for a specified period, usually four hours.[12]

-

After the exposure period, the dressing and any residual test substance are removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after removal of the substance.[1][12]

-

The severity of the skin reactions is scored according to a standardized grading system.

-

A sequential testing strategy is often employed, starting with a single animal, to minimize animal use.[1][12]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline details the procedure for assessing the potential of a substance to cause eye irritation or damage.[16][17][18][19][20]

Methodology:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of a test animal, usually an albino rabbit.[18][19] The other eye remains untreated and serves as a control.[18][19]

-

The eyelids are gently held together for about one second to prevent loss of the substance.[16]

-

The eyes are not washed out for at least 24 hours after instillation, unless immediate corrosive effects are observed.[16]

-

The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[18]

-

The severity of the reactions is scored, and the reversibility of any effects is observed over a period of up to 21 days.[20]

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress to the animal.[16]

Acute Inhalation Toxicity (OECD Guideline 403)

This test is designed to evaluate the health hazards associated with a single, short-term exposure to a substance via inhalation.[21][22][23][24][25]

Methodology:

-

Test animals, typically rats, are exposed to the test substance in a dynamic inhalation chamber for a defined period, commonly four hours.[21][22][23]

-

The substance can be in the form of a gas, vapor, aerosol, or particulate matter.[21]

-

Multiple concentration levels are usually tested to determine a dose-response relationship and to calculate the LC50 value.[21][23]

-

Following exposure, the animals are observed for a period of at least 14 days.[21][23][24]

-

Observations include mortality, clinical signs of toxicity, and body weight changes.[22]

-

At the end of the observation period, a gross necropsy is performed on all animals.[22][23]

Handling, Storage, and Disposal Precautions

Due to its hazardous properties, strict safety measures must be followed when handling, storing, and disposing of iron(III) perchlorate.

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should be conducted to determine the appropriate controls and PPE.

Safe Handling and Storage Workflow

First Aid Measures

In the event of exposure, immediate action is critical.

Fire and Explosion Hazards

Iron(III) perchlorate is a strong oxidizer and can intensify fires.[5] It may form explosive mixtures with combustible materials.[26]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, water spray may be effective.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Explosion Hazard: Prolonged exposure to heat or fire may result in an explosion.[11]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions, but it is hygroscopic.[5]

-

Conditions to Avoid: Exposure to moist air or water, excess heat, and contact with combustible materials.[5]

-

Incompatible Materials: Strong reducing agents, combustible materials, and powdered metals.[5][10]

-

Hazardous Decomposition Products: Upon decomposition, it may emit toxic fumes of hydrogen chloride and iron oxides.[5]

Disposal

Dispose of iron(III) perchlorate and its containers in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it in drains or the environment.

Conclusion

Iron(III) perchlorate is a valuable reagent in various chemical applications but poses significant hazards due to its oxidizing and irritant properties. A comprehensive understanding of its characteristics, adherence to strict safety protocols, and the use of appropriate personal protective equipment and engineering controls are essential for its safe handling. In the absence of specific toxicological data, a cautious approach based on the properties of analogous compounds is warranted. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet and their institution's safety guidelines before working with this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. media.laballey.com [media.laballey.com]

- 3. wholesale Iron(III) perchlorate hydrate Crystalline - FUNCMATER [funcmater.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]

- 7. Iron(III) Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. ampac.us [ampac.us]

- 11. Sodium Perchlorate | NaClO4 | CID 522606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. nucro-technics.com [nucro-technics.com]

- 21. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 22. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 23. eurolab.net [eurolab.net]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. ehs.umich.edu [ehs.umich.edu]

An In-depth Technical Guide to the Potential Hazards of Mixing Iron Perchlorate with Organic Materials

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron perchlorate, in both its iron(II) and iron(III) forms, is a powerful oxidizing agent that presents significant and potentially catastrophic hazards when mixed with organic materials. The perchlorate anion (ClO₄⁻) is highly energetic, and its combination with reducing agents, such as virtually all organic compounds, creates mixtures that are sensitive to heat, friction, and impact. These mixtures can behave as powerful explosives and are prone to spontaneous ignition. This guide provides a comprehensive overview of the associated risks, chemical principles, and critical safety protocols. It is imperative that the deliberate mixing of iron perchlorate with organic materials be avoided outside of highly controlled, specialized environments designed for handling energetic materials.

Core Hazards of Iron Perchlorate and Organic Mixtures

Perchlorate salts of metal ions, especially those containing organic groups or other oxidizable materials, are considered potential explosives.[1] The primary hazard stems from the potent oxidizing nature of the perchlorate anion combined with the fuel source provided by organic compounds.

-

Explosive Potential: Mixtures of perchlorates with organic compounds are reactive and can be explosive.[1][2] The sensitivity of these mixtures can be unpredictable and is influenced by factors such as impurities, crystalline structure, and particle size.[1] Reports from coordination chemistry labs describe violent explosions from perchlorate salts of metal complexes, even in small quantities, causing significant damage to equipment and infrastructure.[1]

-

Fire Hazard: As a strong oxidizer, iron perchlorate can cause fire upon contact with combustible or organic materials.[3][4][5] Safety Data Sheets (SDS) for various forms of iron perchlorate consistently carry the "May intensify fire; oxidizer" hazard statement.[6][7][8]

-

Sensitivity to Stimuli: These mixtures can be initiated by various stimuli:

-

Heat: Heating perchlorate-organic mixtures can lead to explosive decomposition.[9] Thermal extraction procedures used in analytical chemistry, for instance, can promote the combustion of organic matter when perchlorates are present.[10][11]

-

Impact and Friction: Perchlorate-based flash compositions are known to be highly sensitive to both impact and friction.[12] Even slight impacts have been reported to detonate some metal perchlorate compounds.[1]

-

-

Unpredictability: Testing a perchlorate mixture for sensitivity may not be reliable, as stability can be deceptive.[1] A batch that appears stable may become sensitive due to subtle changes in its physical or chemical properties.[1]

Chemical Reactivity and Hazard Mechanism

The hazardous nature of iron perchlorate-organic mixtures is rooted in redox chemistry. The perchlorate ion contains chlorine in its highest oxidation state (+7), making it a powerful oxidizing agent. Organic materials are rich in carbon and hydrogen and serve as a ready fuel source (reductant).

While the perchlorate anion is kinetically stable in aqueous solution at room temperature, this stability does not extend to solid mixtures with reducing agents, especially when energy is introduced.[9][13][14] The iron cation can further complicate matters by potentially catalyzing the decomposition reaction.

The general reaction can be visualized as a rapid, exothermic redox reaction where the perchlorate provides the oxygen to violently combust the organic material.

Quantitative Data and Hazard Classifications

Table 1: Hazard Identification for Iron(II) and Iron(III) Perchlorate Hydrates

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Source(s) |

|---|---|---|---|---|

| Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer | Danger | [3][6][8] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Danger | [3][6][8] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Danger | [3][6][8] |

| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation | Danger |[3][6][8] |

Table 2: Factors Influencing Sensitivity of Perchlorate Mixtures

| Factor | Effect on Hazard | Description | Source(s) |

|---|---|---|---|

| Presence of a Reductant | Increases Hazard | Organic materials, powdered metals, and strong reducing agents act as fuel, forming shock-sensitive and flammable mixtures. | [3][8] |

| Heat | Increases Hazard | Elevated temperatures lower the activation energy required for decomposition, potentially leading to combustion or explosion. | [9][11] |

| Impurities | Increases Hazard | The presence of impurities can have profound effects on the sensitivity of an explosive mixture. | [1] |

| Crystalline Habit/Size | Increases Hazard | Changes in the crystal type, habit, or size can alter the sensitivity of the material. | [1] |

| Sulphur Compounds | Increases Hazard | Ternary mixtures of potassium perchlorate, sulphur, and aluminum are reported to be highly sensitive to both impact and friction. |[12] |

Experimental Protocols

Disclaimer: The following protocols are for informational purposes only and describe methodologies for assessing hazards. Attempting to create or test mixtures of iron perchlorate and organic materials without the proper training, equipment, and containment facilities is extremely dangerous and should not be undertaken.

Generalized Protocol for Mechanical Sensitivity Testing

Standardized tests are used to determine the sensitivity of energetic materials to mechanical stimuli.

-

Impact Sensitivity (Drop Weight Test):

-

A small, precisely measured amount of the test mixture is placed on a hardened steel anvil.

-

A specified weight is dropped from a measured height onto a striker pin in contact with the sample.

-

The test is repeated multiple times at various heights to determine the height at which there is a 50% probability of causing an explosion (H₅₀ value). The result is often expressed in Joules.[12]

-

-

Friction Sensitivity:

-

A small amount of the test material is subjected to a moving, weighted porcelain or steel peg against a stationary porcelain plate.

-

The load on the peg is varied, and the test is repeated to determine the limiting load at which ignition or explosion occurs. The result is expressed in Newtons.[12]

-

Detailed Protocol: Thermal Decomposition Analysis by TGA-MS

This protocol is adapted from methodologies used to study perchlorates in Martian soil, which contains organic matter.[11][15] It is used to understand the temperatures at which decomposition occurs and to identify the gaseous byproducts.

Methodology:

-

Sample Preparation: A precise mass of the iron perchlorate and organic material mixture is prepared. An inert filler (e.g., SiO₂) may be used for dilution.[11]

-

Instrumentation: The sample is analyzed using a Thermal and Evolved Gas Analyzer (TEGA) or a similar system combining Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS).

-

Thermal Analysis: The sample is heated in the TGA from ambient temperature to a high temperature (e.g., 1000°C) at a controlled rate.[11] The instrument records mass loss as a function of temperature.

-

Evolved Gas Analysis: The gases released from the sample during heating are continuously fed into the mass spectrometer, which identifies them by their mass-to-charge ratio.

-

Data Interpretation: The resulting data reveals the onset temperature of decomposition. A strong exothermic reaction accompanied by the evolution of O₂ (from perchlorate) and CO₂ (from organic combustion) indicates a hazardous interaction.[11]

Safety, Handling, and Mitigation

Given the significant risks, stringent safety protocols are mandatory.

-

Avoidance: The most effective safety measure is to avoid mixing iron perchlorate with organic or other combustible materials .[3][5][8] This includes avoiding contact with materials like wood, paper, oil, and clothing.[3][4]

-

Substitution: Whenever possible, substitute the perchlorate anion with a non-oxidizing alternative. Tetrafluoroborate (BF₄⁻) salts are often recommended as excellent substitutes due to their similar size, charge, and non-oxidizing nature.[1]

-

Personal Protective Equipment (PPE): When handling iron perchlorate, always wear appropriate PPE, including chemical safety goggles, a face shield, flame-resistant gloves, and a lab coat.[6][16]

-

Storage: Store iron perchlorate in a cool, dry, well-ventilated place away from combustible materials, reducing agents, powdered metals, and strong acids.[6][8][16] Keep containers tightly closed.[16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Keep away from all sources of ignition, including heat, sparks, and open flames.[6]

Conclusion

The combination of iron perchlorate and organic materials creates a dangerous and unpredictable energetic system. The mixture is sensitive to heat, impact, and friction, and can result in violent fire or explosion. Researchers, scientists, and drug development professionals must recognize that these mixtures are de facto explosives. Prudent laboratory practice dictates the strict avoidance of such combinations. Where the use of a non-coordinating anion is necessary, safer alternatives like tetrafluoroborate should be employed. A thorough understanding of the chemical principles and unwavering adherence to safety protocols are essential to prevent catastrophic incidents.

References

- 1. chem.tamu.edu [chem.tamu.edu]